BCN-exo-PEG7-Maleimide

Bioorthogonal Chemistry Click Chemistry Fluorescent Probe Design

BCN-exo-PEG7-Maleimide (CAS 2143965-47-1) is a heterobifunctional linker with molecular formula C34H53N3O12 and molecular weight 695.80 Da. It combines an exo-bicyclo[6.1.0]non-4-yne (exo-BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a heptaethylene glycol (PEG7) spacer, and a maleimide terminus for thiol-specific conjugation.

Molecular Formula C34H53N3O12
Molecular Weight 695.8 g/mol
Cat. No. B8116108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-exo-PEG7-Maleimide
Molecular FormulaC34H53N3O12
Molecular Weight695.8 g/mol
Structural Identifiers
SMILESC1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)CCC#C1
InChIInChI=1S/C34H53N3O12/c38-31(9-12-37-32(39)7-8-33(37)40)35-10-13-42-15-17-44-19-21-46-23-25-48-26-24-47-22-20-45-18-16-43-14-11-36-34(41)49-27-30-28-5-3-1-2-4-6-29(28)30/h7-8,28-30H,3-6,9-27H2,(H,35,38)(H,36,41)
InChIKeyKLGLXRNSORBLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BCN-exo-PEG7-Maleimide (CAS 2143965-47-1) Procurement Guide: Key Specifications for ADC and Bioconjugation Research


BCN-exo-PEG7-Maleimide (CAS 2143965-47-1) is a heterobifunctional linker with molecular formula C34H53N3O12 and molecular weight 695.80 Da [1]. It combines an exo-bicyclo[6.1.0]non-4-yne (exo-BCN) group for strain-promoted azide-alkyne cycloaddition (SPAAC), a heptaethylene glycol (PEG7) spacer, and a maleimide terminus for thiol-specific conjugation. This compound is primarily utilized as an ADC linker and in bioorthogonal click chemistry applications, enabling catalyst-free, two-step bioconjugation strategies for antibody-drug conjugates, targeted protein degradation (PROTACs), and macromolecular labeling [1][2]. Its seven PEG units enhance aqueous solubility and provide a spacer length of approximately 2.5 nm, critical for minimizing steric hindrance in densely functionalized conjugates [1].

Why Generic 'BCN-PEG-Maleimide' Substitution Fails: Key Structural and Functional Differentiators for Procurement Decisions


Substituting BCN-exo-PEG7-Maleimide with other 'BCN-PEG-Maleimide' variants or alternative cycloalkyne linkers is scientifically unsound without rigorous validation due to three critical differentiators. First, the exo diastereomer of BCN, while exhibiting identical SPAAC kinetics to the endo isomer (k2 ≈ 1.7-1.8 × 10³ M⁻¹ s⁻¹), produces fundamentally distinct steric outcomes in SPAAC products that directly affect fluorescence quenching properties in probe design [1]. Second, the PEG7 spacer length (7 units, ~2.5 nm) confers specific solubility, steric accessibility, and flexibility characteristics that differ measurably from shorter PEG spacers (e.g., PEG3, ~1.0 nm) or longer PEG chains (e.g., PEG12, ~4.0 nm), impacting conjugation efficiency, hydrodynamic radius, and subsequent in vivo performance [2]. Third, the maleimide group undergoes hydrolysis in aqueous media at pH-dependent rates, with degradation half-lives varying significantly based on buffer composition and temperature; this degradation is not uniform across maleimide-containing analogs and directly impacts batch-to-batch conjugation reproducibility [3]. These factors collectively preclude simple interchangeability without performance and reproducibility compromises.

BCN-exo-PEG7-Maleimide Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Procurement


SPAAC Reactivity of exo-BCN: Comparable Kinetics but Distinct Steric Outcomes vs. endo-BCN

The second-order rate constant (k2) for exo-BCN-CH2OH in strain-promoted azide-alkyne cycloaddition (SPAAC) with benzyl azide is 1.7 × 10³ M⁻¹ s⁻¹, which is near-identical to endo-BCN-CH2OH (k2 = 1.8 × 10³ M⁻¹ s⁻¹), demonstrating no kinetic difference between the diastereomers [1]. However, in downstream applications, only endo-BCN-based SPAAC products reduce fluorescence quenching due to extended tricyclic fused ring systems, a property not observed with exo-BCN products [2]. This steric differentiation is critical for fluorescence turn-on probe design and dictates which diastereomer should be selected for specific assay formats.

Bioorthogonal Chemistry Click Chemistry Fluorescent Probe Design

Maleimide-Thiol Conjugation Rate: 1000-Fold Specificity for Cysteine over Amines at pH 7.0

The maleimide group in BCN-exo-PEG7-Maleimide reacts with thiols via Michael addition. At pH 7.0, the reaction rate of maleimide with sulfhydryl groups is 1000 times greater than its reaction with amines, ensuring high specificity for cysteine residues in proteins and peptides [1]. This specificity is maintained within the optimal pH range of 6.5-7.5, compatible with physiological conditions and standard bioconjugation buffers (e.g., PBS, Tris-HCl) [2]. Beyond pH 7.5, cross-reactivity with amino groups increases, and maleimide hydrolysis accelerates, reducing effective conjugation yield.

Bioconjugation Antibody-Drug Conjugate Site-Specific Labeling

PEG7 Spacer Length: Optimal Balance Between Solubility and Steric Accessibility vs. Shorter PEGn Analogs

The PEG7 spacer in BCN-exo-PEG7-Maleimide provides a balanced combination of aqueous solubility enhancement, steric flexibility, and reduced non-specific binding compared to shorter PEG variants (e.g., PEG3 or PEG4) . Quantitative surface functionalization studies with PEG-maleimide ligands of varying lengths (PEG2 to PEG12) demonstrate that PEG7 achieves coupling efficiencies of >90% on nanoparticle surfaces under optimized conditions, while shorter PEG linkers (e.g., PEG2) exhibit lower surface coverage and higher aggregation propensity due to insufficient steric shielding [1]. Conversely, excessively long PEG chains (e.g., PEG12) can introduce unwanted entropic effects and increased hydrodynamic radius that may compromise conjugate homogeneity.

Linker Optimization Drug Conjugation Solubility Engineering

Maleimide Hydrolytic Degradation in Aqueous Media: Known Liability Requiring Controlled Storage and Handling

The maleimide group of BCN-exo-PEG7-Maleimide undergoes hydrolytic ring-opening in aqueous buffers, a well-documented liability that reduces the availability of the maleimide for thiol conjugation over time [1]. While direct quantitative data for BCN-exo-PEG7-Maleimide is limited, class-level studies of N-substituted maleimides in PBS (pH 7.4) at 25°C show a hydrolysis half-life ranging from 4 to 24 hours depending on substituent electronics and buffer composition [2]. This degradation is significantly accelerated at pH >8.0 and at elevated temperatures. In contrast, next-generation self-hydrolyzing maleimides or maleimide alternatives (e.g., bromoacetamide, pyridazinedione) exhibit either faster intentional hydrolysis for stabilization of the thiosuccinimide adduct or inherently greater hydrolytic stability [2].

Linker Stability Quality Control Conjugation Reproducibility

BCN-exo-PEG7-Maleimide Application Scenarios: Where This Linker Delivers Quantifiable Advantage


Fluorescent Probe Development Requiring Non-Quenching SPAAC Products

BCN-exo-PEG7-Maleimide is the preferred choice when designing SPAAC-based fluorescent probes where signal quenching is undesirable. As demonstrated by Yu et al. [1], only endo-BCN products reduce fluorescence quenching; exo-BCN products (including BCN-exo-PEG7-Maleimide) do not exhibit this property. Therefore, for applications requiring consistent, unquenched fluorescence output (e.g., quantitative imaging, flow cytometry assays), BCN-exo-PEG7-Maleimide provides predictable performance without the confounding factor of diastereomer-dependent quenching that would occur with endo-BCN-based linkers.

Antibody-Drug Conjugate (ADC) Synthesis Requiring PEG7-Optimized Solubility and Steric Accessibility

BCN-exo-PEG7-Maleimide is specifically engineered as an ADC linker [1]. The PEG7 spacer (7 units) provides an optimal balance of aqueous solubility, spacer length (~2.5 nm), and reduced steric hindrance, enabling efficient conjugation to antibody cysteine residues following mild reduction [2]. This spacer length is particularly advantageous for ADCs with hydrophobic payloads (e.g., auristatins, maytansinoids), where the PEG7 chain mitigates payload-induced aggregation and improves conjugate homogeneity compared to shorter PEG linkers (PEG2-PEG4) which offer insufficient steric shielding [2].

Two-Step Bioconjugation Workflows Combining SPAAC and Thiol-Maleimide Chemistry

The heterobifunctional architecture of BCN-exo-PEG7-Maleimide enables orthogonal, two-step conjugation strategies. The maleimide group provides rapid, site-specific conjugation to thiol-containing biomolecules (e.g., reduced antibodies, cysteine-tagged proteins) with 1000-fold specificity over amines at pH 7.0 [1]. Subsequently, the exo-BCN group enables copper-free SPAAC with azide-functionalized payloads (e.g., fluorophores, drugs, oligonucleotides) with second-order rate constants of ~1.7 × 10³ M⁻¹ s⁻¹ [2]. This sequential, catalyst-free approach is ideal for constructing complex bioconjugates under physiological conditions without metal catalyst toxicity concerns, a critical requirement for in vivo-compatible therapeutics and cell-surface labeling applications.

Nanoparticle Surface Functionalization Requiring High-Density PEG Coating

For nanoparticle surface engineering (e.g., liposomes, polymeric nanoparticles, quantum dots), BCN-exo-PEG7-Maleimide enables covalent attachment of PEG7 chains via maleimide-thiol conjugation to surface-exposed thiols [1]. The PEG7 spacer length provides effective steric stabilization, reducing protein corona formation and opsonization while maintaining a compact hydrodynamic radius favorable for tumor penetration via the enhanced permeability and retention (EPR) effect [1]. Quantitative analysis confirms that PEG7-maleimide achieves >90% coupling efficiency on nanoparticles, ensuring dense, reproducible PEGylation that directly correlates with extended circulation half-life and improved biodistribution [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-exo-PEG7-Maleimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.